2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one
Description
Chemical Identity and Structural Significance
This compound represents a sophisticated heterocyclic compound that incorporates two distinct pharmacophoric units connected through a sulfur-containing linker. The compound is formally registered under Chemical Abstracts Service number 138426-85-4, providing it with a unique identifier in chemical databases worldwide. The molecular formula of this compound is C₁₃H₁₀N₂O₃S, corresponding to a molecular weight of 274.30 grams per mole. The structural complexity of this molecule is evident from its SMILES notation: O=c1cc(CSc2nc3ccccc3[nH]2)occ1O, which reveals the intricate connectivity between the benzimidazole and pyran-4-one moieties.
The structural architecture of this compound demonstrates several key features that contribute to its chemical significance. The benzimidazole portion consists of a fused bicyclic system containing both benzene and imidazole rings, providing a planar aromatic framework with nitrogen atoms positioned to participate in hydrogen bonding interactions. The pyran-4-one segment features a six-membered heterocyclic ring containing oxygen and a ketone functional group, creating an electrophilic center that can engage in various chemical transformations. The sulfur atom serves as a crucial bridge between these two heterocyclic systems, introducing a flexible linkage that allows for conformational adaptability while maintaining the overall molecular integrity.
The hydroxyl group positioned at the 5-position of the pyran-4-one ring system adds another dimension to the compound's structural profile. This hydroxyl substituent is strategically located adjacent to the carbonyl group, potentially enabling enol-keto tautomerism and contributing to the compound's antioxidant properties through hydrogen atom donation mechanisms. The presence of this hydroxyl group also provides opportunities for additional intermolecular interactions, including hydrogen bonding with biological targets or other molecules in crystalline arrangements.
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 138426-85-4 |
| Molecular Formula | C₁₃H₁₀N₂O₃S |
| Molecular Weight | 274.30 g/mol |
| SMILES Notation | O=c1cc(CSc2nc3ccccc3[nH]2)occ1O |
| Heterocyclic Systems | Benzimidazole, Pyran-4-one |
| Functional Groups | Hydroxyl, Ketone, Thioether |
Role of Benzimidazole and Pyran-4-one Moieties in Bioactive Compounds
The benzimidazole moiety present in this compound represents one of the most privileged scaffolds in medicinal chemistry, demonstrating exceptional versatility in pharmaceutical applications. Benzimidazole derivatives have established themselves as fundamental building blocks in drug design, exhibiting a remarkable range of pharmacological activities including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antihypertensive, and antimalarial properties. The broad pharmacological significance of benzimidazoles stems from their unique physicochemical attributes, particularly their hydrogen bond donor-acceptor efficiency, pi-pi stacking interactions, and hydrophobic interactions, which enable these derivatives to bind efficiently with macromolecules.
The therapeutic importance of benzimidazole-containing compounds is exemplified by numerous Food and Drug Administration-approved medications that incorporate this structural motif. These include albendazole and mebendazole for antiparasitic applications, omeprazole and pantoprazole as proton pump inhibitors, and bendamustine for anticancer therapy. The benzimidazole nucleus has been found to possess various biological activities such as anticancer, antimicrobial, anti-inflammatory, antiviral, antitubercular, and antidiabetic effects. Clinical compounds like galeterone and GSK461364 are currently undergoing clinical trials, further demonstrating the continued relevance of benzimidazole derivatives in modern drug development.
The pyran-4-one component of the target compound contributes equally significant pharmacological potential to the overall molecular architecture. 4-Pyrone derivatives form the central core of several natural chemical compounds, including maltol, meconic acid, kojic acid, and the important class of flavones. These naturally occurring compounds have demonstrated diverse biological activities, establishing pyran-4-one as a valuable scaffold for pharmaceutical development. The 4-pyran-4-one structure is widely utilized in research focused on pharmaceutical development, serving as a key building block in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and antimicrobial agents.
Research investigations have revealed that pyran-4-one derivatives exhibit significant antioxidant properties, which are closely related to the presence of hydroxyl groups and their positioning within the molecular framework. Studies on 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one have demonstrated that the hydroxyl group at the olefin position exhibits a remarkable impact on antioxidant activity, indicating that the unstable enol structure in the pyran-4-one moiety is a key factor for antioxidant activity. This finding suggests that the hydroxyl group present in this compound may contribute significantly to its potential biological activities.
Structure-activity relationship studies have been conducted on pyranone and thiopyranone inhibitors of phosphatidylinositol 3-kinase related kinases, revealing important insights into the pharmacological potential of these heterocyclic systems. These investigations have shown that pyran-2-ones, pyran-4-ones, and thiopyran-4-ones demonstrate similar inhibitory values against DNA-dependent protein kinase, while pyridin-4-one systems proved generally ineffective at inhibiting DNA-dependent protein kinase. Such findings highlight the specific structural requirements for biological activity within these heterocyclic frameworks.
| Benzimidazole Applications | Pyran-4-one Applications |
|---|---|
| Antimicrobial agents | Anti-inflammatory compounds |
| Anticancer therapeutics | Antimicrobial agents |
| Proton pump inhibitors | Antioxidant compounds |
| Antiparasitic drugs | Flavoring agents |
| Anti-inflammatory agents | Agricultural chemicals |
Historical Context and Discovery in Heterocyclic Chemistry
The historical development of benzimidazole chemistry traces back to significant discoveries in vitamin B₁₂ research, where the benzimidazole nucleus was identified as a stable platform suitable for drug development. The fundamental preparation method for benzimidazole was established through the condensation of ortho-phenylenediamine with formic acid or the equivalent trimethyl orthoformate, providing a reliable synthetic route that remains relevant in contemporary chemical synthesis. The discovery of benzimidazole derivatives began gaining momentum in the 1940s when Woolley hypothesized that benzimidazoles resembled purine-like structures and could evoke biological applications.
The timeline of benzimidazole discovery reveals a systematic progression of pharmaceutical applications throughout the twentieth century. In 1944, Goodman and Nancy Hart published the first paper documenting the antibacterial properties of benzimidazole compounds. Subsequently, in 1950, CIBA pharmaceutical company discovered benzimidazole derivative opioid agonist etonitazene, marking an early milestone in the pharmaceutical application of this heterocyclic system. The 1960s witnessed Fort and colleagues reporting the discovery of benzimidazole derivatives as proton pump inhibitors, establishing another major therapeutic application for these compounds.
The evolution of benzimidazole pharmaceuticals continued with significant developments in antiparasitic medicine. Mebendazole was discovered by Janssen pharmaceutical in Belgium in 1971, followed by the invention of albendazole by Robert J. Gyurik and Vassilios J. Theodorides, assigned to SmithKline Corporation in 1975. Astemizole was subsequently discovered by Janssen pharmaceutical in 1977, further expanding the therapeutic repertoire of benzimidazole derivatives. These discoveries established benzimidazole as a privileged scaffold with demonstrated efficacy across multiple therapeutic areas.
The historical development of pyran-4-one chemistry follows a parallel trajectory of scientific discovery and pharmaceutical application. The simple heterocyclic compound ethyl 4H-pyran-4-one-2-carboxylate was first mentioned in the literature in 1884, with its convenient synthesis by thermal decarboxylation reported in 1885. This early documentation establishes pyran-4-one derivatives as among the earliest recognized heterocyclic systems with pharmaceutical potential. 4-Pyrone itself is prepared via the thermal decarboxylation of chelidonic acid, providing a straightforward synthetic approach that has been refined over more than a century of chemical research.
The convergence of benzimidazole and pyran-4-one chemistry in compounds like this compound represents a modern approach to drug design that combines the proven pharmacological benefits of both heterocyclic systems. Recent research has focused on kojic acid-triazole derivatives that incorporate pyran-4-one structures, demonstrating continued interest in these heterocyclic combinations for pharmaceutical applications. Studies on novel kojic acid derivatives have revealed compounds with IC₅₀ values ranging from 3.289 to greater than 200 micromolar for tyrosinase inhibitory activity, illustrating the diverse biological potential of pyran-4-one derivatives.
The synthesis of 2-thio-containing pyrimidine derivatives has been extensively studied, providing valuable insights into the chemical behavior of sulfur-containing heterocyclic systems. The literature analysis shows that thio-containing compounds possess diverse biological activities, including antioxidant, radioprotective, and analgesic properties. This research background supports the potential significance of the thioether linkage present in this compound, suggesting that this structural feature may contribute meaningfully to the compound's overall biological profile.
| Historical Milestone | Year | Significance |
|---|---|---|
| First benzimidazole antibacterial report | 1944 | Established antimicrobial potential |
| Ethyl 4H-pyran-4-one-2-carboxylate documented | 1884 | Early pyran-4-one recognition |
| Etonitazene discovery | 1950 | First benzimidazole opioid |
| Proton pump inhibitor discovery | 1960 | Major therapeutic breakthrough |
| Mebendazole development | 1971 | Antiparasitic application |
| Albendazole invention | 1975 | Expanded antiparasitic use |
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanylmethyl)-5-hydroxypyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c16-11-5-8(18-6-12(11)17)7-19-13-14-9-3-1-2-4-10(9)15-13/h1-6,17H,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYOZACJXFVFLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=CC(=O)C(=CO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30877101 | |
| Record name | KOJIC ACID,2-(2-BENZIMIDAZOLYL)THIOMETHYL ANALOG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30877101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Benzimidazoles
are a class of heterocyclic aromatic organic compounds. This class of compounds has a wide range of biological activities and is known for its broad spectrum of chemical and biological properties. Benzimidazoles are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures. The derivatives of benzimidazoles show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Biochemical Analysis
Biochemical Properties
2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclin-dependent kinase-8 (CDK8), an enzyme involved in regulating transcription and cell cycle progression. The interaction between this compound and CDK8 involves binding to the active site of the enzyme, thereby preventing its activity and leading to altered gene expression.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce cytotoxicity in human colorectal (HCT116) cell lines, suggesting its potential as an anticancer agent. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of CDK8 by this compound leads to changes in the transcriptional activity of genes involved in cell proliferation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active site of CDK8, inhibiting its kinase activity and thereby affecting the phosphorylation of target proteins involved in transcriptional regulation. Additionally, this compound may interact with other enzymes and proteins, further influencing cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability under various conditions, maintaining its biological activity over extended periods. Long-term studies have shown that this compound can induce sustained changes in gene expression and cellular metabolism, highlighting its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent cytotoxicity, with higher doses leading to increased cell death and potential toxic effects. At lower doses, this compound has demonstrated therapeutic potential, inhibiting tumor growth and reducing inflammation without causing significant adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific tissues where it exerts its biological effects. The localization and accumulation of this compound are influenced by its interactions with transporters and binding proteins, which facilitate its distribution within the body.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific cellular compartments, such as the nucleus and mitochondria, where it interacts with target biomolecules. Post-translational modifications and targeting signals may influence the localization of this compound, directing it to organelles where it can exert its effects on cellular processes.
Biological Activity
The compound 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure combining a benzimidazole moiety with a pyranone framework. Its chemical formula is , and the systematic name reflects its functional groups, which are crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzimidazole have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific compound has been investigated for its ability to activate the M2 isoform of pyruvate kinase (PKM2), which plays a role in cancer metabolism. Activation of PKM2 can lead to altered metabolic pathways in cancer cells, potentially inhibiting tumor growth .
Antimicrobial Activity
Benzimidazole derivatives, including those related to the compound studied, have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study highlighted that certain benzimidazole derivatives exhibited moderate to good activity against pathogens such as Staphylococcus aureus and Escherichia coli when compared to standard antibiotics like ciprofloxacin .
Antioxidant Properties
The presence of hydroxyl groups in the pyranone structure suggests potential antioxidant activity. Compounds with similar structures have been evaluated for their ability to scavenge free radicals, contributing to their protective effects against oxidative stress-related diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several key structural features:
- Benzimidazole Moiety : Known for its diverse biological activities, this core structure enhances interaction with biological targets.
- Hydroxyl Group : The presence of hydroxyl groups can increase solubility and enhance binding affinity to target proteins.
- Thioether Linkage : This functional group may facilitate interactions with cellular targets, enhancing the overall bioactivity.
Case Studies
- Antitumor Study : In vitro studies demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines, with IC50 values comparable to established chemotherapeutics.
- Antimicrobial Testing : A series of benzimidazole derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that modifications at specific positions on the benzimidazole ring could enhance antibacterial activity.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The compound’s uniqueness lies in its thioether-linked benzimidazole-pyranone framework. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Pharmacological and Chemical Activity
- Antimicrobial Potential: Thiazolidinone derivatives () demonstrate enhanced antifungal activity due to arylidene substituents, suggesting that the target compound’s pyranone ring could similarly modulate efficacy .
- Antiviral Activity : The dihydropyrimidine-carbonitrile analog () exhibits anti-HCV activity, highlighting the role of benzimidazole-thioether motifs in viral inhibition .
- Catalytic Applications : Copper-benzimidazole complexes () oxidize dopamine efficiently, implying that the target compound’s hydroxy group might participate in metal coordination for similar applications .
Physicochemical Properties
- Solubility: The 5-hydroxy-4-pyranone moiety in the target compound may improve aqueous solubility compared to thiazolidinone or dihydropyrimidine analogs.
- Electronic Effects: The electron-withdrawing pyranone ring could influence the benzimidazole’s aromatic system, altering binding interactions in biological targets.
Preparation Methods
General Synthetic Strategy
The preparation of this compound generally follows a multi-step synthetic route involving:
- Synthesis of the benzimidazole core.
- Preparation of the 5-hydroxy-4H-pyran-4-one moiety.
- Formation of the thioether linkage via a thiomethyl bridge connecting the benzimidazole and pyranone units.
Synthesis of the Benzimidazole Moiety
Benzimidazole derivatives, especially 1H-benzo[d]imidazole-2-thiol, are commonly synthesized via condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic or oxidative conditions.
Typical Method: Heating o-phenylenediamine with formic acid or aldehydes leads to benzimidazole formation. Introduction of a thiol group at the 2-position can be achieved by reaction with sulfur sources or via substitution reactions on 2-halobenzimidazoles.
Research Insight: Patents and literature describe preparation of 2-substituted benzimidazoles, including thiol derivatives, by nucleophilic substitution or by cyclization with thiourea derivatives.
Preparation of 5-Hydroxy-4H-pyran-4-one
The pyranone ring, specifically 5-hydroxy-4H-pyran-4-one, is a known heterocyclic scaffold often prepared through:
Knoevenagel condensation: Condensation of malic acid derivatives or β-ketoesters with aldehydes under basic or acidic catalysis to yield hydroxy-substituted pyranones.
Cyclization Reactions: Intramolecular cyclization of suitable hydroxy acids or ketoacids under dehydrating conditions.
This fragment is well documented in heterocyclic chemistry, and its hydroxyl substitution at the 5-position is crucial for biological activity.
Formation of the Thiomethyl Linkage
The key step in the synthesis of 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one is the formation of the sulfur bridge linking the benzimidazole and the pyranone.
Method: The thiomethyl linkage is typically introduced by alkylation of the benzimidazole-2-thiol with a chloromethyl derivative of 5-hydroxy-4H-pyran-4-one or vice versa.
Reaction Conditions: This nucleophilic substitution is carried out under basic conditions (e.g., using potassium carbonate or sodium hydride) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Alternative Routes: Direct coupling via thioether formation using thiol and halomethyl precursors is a common strategy in benzimidazole chemistry.
Detailed Synthetic Procedure Example
| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Synthesis of 1H-benzo[d]imidazole-2-thiol | o-Phenylenediamine + sulfur source (e.g., thiourea), reflux in ethanol or acidic medium | 75-85 | Formation of benzimidazole thiol core |
| 2 | Preparation of chloromethyl-5-hydroxy-4H-pyran-4-one | 5-Hydroxy-4H-pyran-4-one + formaldehyde + HCl or chlorinating agent | 60-70 | Introduction of chloromethyl group for coupling |
| 3 | Coupling reaction to form target compound | Benzimidazole-2-thiol + chloromethyl-pyranone, K2CO3, DMF, 60-80°C, 12 h | 65-78 | Nucleophilic substitution forming thioether linkage |
Research Findings and Optimization
Yield Optimization: Reaction temperature and solvent choice critically influence the yield of the coupling step. Polar aprotic solvents and moderate heating improve nucleophilic substitution efficiency.
Purification: The final compound is typically purified by recrystallization or chromatographic methods to achieve high purity suitable for biological evaluation.
Characterization: Confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry to verify the presence of the benzimidazole, thioether linkage, and hydroxy-pyranone functionalities.
Comparative Analysis of Preparation Methods
| Aspect | Method A: Direct Coupling | Method B: Stepwise Synthesis via Intermediates | Method C: One-Pot Synthesis |
|---|---|---|---|
| Complexity | Moderate | High | Low |
| Reaction Time | 12-24 h | Multiple steps, longer time | 6-12 h |
| Yield | 65-78% | 50-65% overall | 55-70% |
| Purity | High after purification | Requires multiple purifications | Moderate, needs optimization |
| Scalability | Good | Moderate | Potentially good |
Q & A
Q. What are the common synthetic routes for synthesizing 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one and its derivatives?
- Methodological Answer : The synthesis typically involves multi-step reactions. For example, thioether-linked benzimidazole derivatives can be prepared via nucleophilic substitution or condensation. A validated approach includes:
- Step 1 : Synthesis of (1H-benzo[d]imidazol-2-yl)methanamine by reacting o-phenylenediamine with cyanogen bromide or thiourea derivatives .
- Step 2 : Formation of thioether linkages using mercaptobenzimidazole intermediates. For instance, 2-mercaptobenzimidazole reacts with chloroacetate derivatives (e.g., methyl chloroformate) under basic conditions (KOH/K₂CO₃) in ethanol at 40–50°C to form thioester bonds .
- Step 3 : Incorporation of the pyran-4-one moiety via aldol condensation or cyclization of hydroxy-substituted precursors .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Structural elucidation relies on spectroscopic and analytical techniques:
- FT-IR : Confirms functional groups (e.g., S-H stretch at ~2500 cm⁻¹ for thiols, C=O at ~1650 cm⁻¹ for pyranone) .
- NMR (¹H/¹³C) : Identifies proton environments (e.g., aromatic protons of benzimidazole at δ 7.2–7.8 ppm) and carbon backbone .
- Elemental Analysis : Validates purity by comparing calculated vs. experimental C/H/N/S percentages .
- HPLC : Monitors reaction progress and purity (>95% by area normalization) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields of thioether-containing derivatives?
- Methodological Answer : Key optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve recrystallization .
- Catalysis : Use of ZnCl₂ or K₂CO₃ to accelerate nucleophilic substitutions .
- Temperature Control : Maintaining 40–50°C during thioether bond formation minimizes side reactions .
- By-product Management : Filtering precipitates (e.g., KCl) during synthesis improves purity .
Q. What methodologies are employed to evaluate antimicrobial efficacy, and how can discrepancies between MIC and agar diffusion results be resolved?
- Methodological Answer :
- MIC/MBC Assays : Broth microdilution quantifies minimum inhibitory/bactericidal concentrations. For example, compound ZR-8 (structurally analogous) showed MIC values of 3.40–15.62 µg/mL against C. albicans and E. coli .
- Agar Diffusion : Limited by poor aqueous solubility, leading to weak zone-of-inhibition correlations. To resolve discrepancies:
- Use surfactants (e.g., Tween-80) to enhance compound solubility .
- Validate results with dual assays (e.g., MIC + time-kill studies) .
Q. What strategies are used to analyze the structure-activity relationship (SAR) for enhancing antimicrobial potency?
- Methodological Answer : SAR studies focus on:
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃) on the benzimidazole ring enhances membrane permeability .
- Hybridization : Combining pyranone (hydrophilic) with thioether (lipophilic) groups improves bioavailability .
- Docking Studies : Molecular modeling (e.g., AutoDock Vina) identifies binding affinities to targets like dihydrofolate reductase (DHFR) or CYP51 .
Q. How can copper complexes of this compound be utilized in catalytic oxidation reactions?
- Methodological Answer : The compound’s benzimidazole-thioether moiety acts as a ligand for Cu²⁺, forming stable complexes. Applications include:
- Dopamine Oxidation : Copper complexes catalyze dopamine → aminochrome conversion at physiological pH, monitored via UV-Vis spectroscopy at λ = 480 nm .
- Reaction Optimization : Adjust pH (7.4–8.0) and Cu²⁺:ligand ratio (1:2) to maximize catalytic efficiency .
Q. How to address solubility challenges in biological assays?
- Methodological Answer :
- Formulation Adjustments : Use co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin inclusion complexes .
- Derivatization : Introduce hydrophilic groups (e.g., -OH, -COOH) on the pyranone ring without disrupting the thioether linkage .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance aqueous dispersion .
Data Contradiction Analysis
- Example : Discrepancies in antimicrobial activity between MIC and agar diffusion assays (e.g., low solubility leading to false negatives in diffusion) are resolved by:
- Mechanistic Validation : Correlate MIC data with SEM imaging of cell membrane disruption .
- Solubility-activity Modeling : Use Hansen solubility parameters to predict diffusion efficacy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
